H-N-Me-DL-Ala-OH

Description

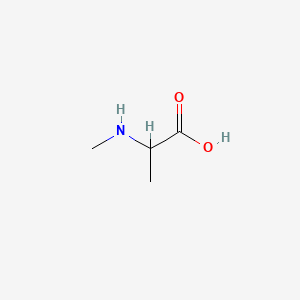

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAOVXKHJXLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902458 | |

| Record name | NoName_1701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28413-45-8 | |

| Record name | Potassium N-methylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-N-Me-DL-Ala-OH, chemically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid, a derivative of the proteinogenic amino acid alanine (B10760859) where a methyl group has substituted one of the amino hydrogens. This seemingly minor structural modification has profound implications for its chemical behavior and biological applications, making it a molecule of significant interest in medicinal chemistry, peptide synthesis, and neuroscience research.

The presence of the N-methyl group imparts unique properties, including increased resistance to proteolytic degradation, enhanced membrane permeability, and the ability to induce specific conformational constraints in peptides. These characteristics make N-Methyl-DL-alanine a valuable building block in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to N-Methyl-DL-alanine, with a focus on its applications in drug development and research.

Chemical and Physical Properties

N-Methyl-DL-alanine is a white crystalline solid with good stability and solubility in aqueous solutions. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| CAS Number | 600-21-5 | [2] |

| IUPAC Name | 2-(methylamino)propanoic acid | [2] |

| Synonyms | This compound, N-Me-DL-Ala-OH, DL-N-Methylalanine | [2] |

| SMILES | CC(C(=O)O)NC | [3] |

| InChI Key | GDFAOVXKHJXLEI-UHFFFAOYSA-N | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Synthesis and Chiral Separation

N-Methyl-DL-alanine can be synthesized through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemical purity and the scale of production.

Chemical Synthesis: The Akabori-Momotani Reaction

A notable application of N-methylalanine is in the Akabori-Momotani reaction for the synthesis of ephedrine (B3423809) and pseudoephedrine. This reaction involves the condensation of N-methylalanine with benzaldehyde (B42025).[4][5]

-

Reactants: N-methylalanine and benzaldehyde.[4]

-

Intermediate: An azomethine ylide is formed, which then reacts with benzaldehyde in a 1,3-dipolar cycloaddition to form an oxazolidine (B1195125).[4]

-

Hydrolysis: Acidic hydrolysis of the oxazolidine yields pseudoephedrine and ephedrine.[4]

-

Yield: The initial reaction reported by Akabori and Momotani yielded 16% of the final products.[4] More recent optimizations have increased the yield of the intermediate oxazolidine to 50%, which is then converted to pseudoephedrine and ephedrine in 80% yield.[4]

Enzymatic Synthesis of N-Methyl-L-alanine

The L-enantiomer of N-methyl-alanine can be synthesized with high stereoselectivity using the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH). This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine, utilizing NADPH as a cofactor.

The following table summarizes the Michaelis-Menten constants (Km) for the substrates of NMAADH from Pseudomonas putida.

| Substrate | Km (M) | Source Organism | Reference |

| Pyruvate | 1.5 x 10-2 | Pseudomonas putida ATCC12633 | [6] |

| NADPH | 3.5 x 10-5 | Pseudomonas putida ATCC12633 | [6] |

| Methylamine | 7.5 x 10-2 | Pseudomonas putida ATCC12633 | [6] |

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH at 340 nm.[6]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM pyruvate, 60 mM methylamine-H₂SO₄ (pH 10.0), and 0.2 mM NADPH in a final volume of 1 ml.

-

Enzyme Addition: Initiate the reaction by adding the purified N-methyl-L-amino acid dehydrogenase enzyme to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities at varying substrate concentrations and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Chiral Separation

The separation of the D- and L-enantiomers of N-Methyl-DL-alanine is crucial for many of its applications, particularly in pharmacology where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

A specific, detailed protocol for the chiral separation of N-Methyl-DL-alanine was not found in the reviewed literature. However, a general approach for the chiral separation of N-methylated amino acids using a chiral stationary phase (CSP) can be outlined.

-

Column Selection: Utilize a chiral column, such as one based on a Cinchona alkaloid (e.g., CHIRALPAK ZWIX(+)).[7]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of organic solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with additives such as diethylamine (B46881) (DEA) and acetic acid (AcOH) to optimize separation. A typical mobile phase could be MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM AcOH.[7]

-

Sample Preparation: Dissolve the N-Methyl-DL-alanine sample in the mobile phase.

-

HPLC Analysis: Inject the sample into the HPLC system equipped with the chiral column and an appropriate detector (e.g., UV detector).

-

Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. The elution order (L before D) has been reported for N-Me-Asp on a CHIRALPAK ZWIX(+) column.[7]

Biological Activity and Applications

While direct quantitative data on the biological activity of N-Methyl-DL-alanine is limited, its structural similarity to other neuroactive compounds and its use in peptide modification provide insights into its potential roles.

Application in Peptide Synthesis

The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties. N-methylation can increase metabolic stability by preventing enzymatic degradation and improve cell permeability by disrupting hydrogen bonding networks.[1]

The steric hindrance of the N-methyl group makes peptide bond formation more challenging. The choice of coupling reagent is critical for achieving high yields. The following table shows illustrative coupling efficiencies for Fmoc-L-alanine to H-(N-Me)Ala-OMe using different reagents.

| Coupling Reagent | Reaction Time | Yield (%) | Reference |

| HATU | Several hours | High (not specified) | [1] |

This protocol describes the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester.[1]

-

Protection of N-Methyl-L-alanine: Protect the carboxylic acid of N-Methyl-L-alanine as a methyl ester.

-

Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated Fmoc-L-alanine solution to the N-Methyl-L-alanine methyl ester solution. Stir at room temperature and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute with ethyl acetate, wash with aqueous solutions to remove byproducts, and purify the resulting dipeptide by chromatography.

Potential Neuroactivity

There is a significant body of research on the neurotoxicity of the structurally related compound, β-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases.[8][9][10][11] While it is crucial to note that N-Methyl-DL-alanine is a different isomer (α-N-methyl vs. β-N-methyl), the mechanisms of BMAA's neurotoxicity may provide a framework for investigating the potential neurological effects of N-Methyl-DL-alanine.

BMAA is known to exert its neurotoxic effects through multiple mechanisms, including excitotoxicity via glutamate (B1630785) receptors (NMDA and mGluR5) and induction of oxidative stress.[8][11] The activity of BMAA at glutamate receptors is dependent on the presence of bicarbonate ions.[10]

The following diagram illustrates the known signaling pathway for BMAA-induced neurotoxicity. It is presented here as a potential starting point for investigating the neuroactivity of N-Methyl-DL-alanine, though direct evidence for its involvement in this pathway is lacking.

Experimental Workflows

Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates the logical workflow for a single coupling cycle in solution-phase peptide synthesis involving N-Methyl-L-alanine.

Workflow for In Vitro Neurotoxicity Assessment

This diagram outlines a general workflow for assessing the neurotoxicity of a compound like N-Methyl-DL-alanine, based on protocols used for BMAA.

Conclusion

N-Methyl-DL-alanine is a versatile non-proteinogenic amino acid with significant potential in drug development and biochemical research. Its unique structural features, conferred by the N-methyl group, offer advantages in the design of peptide-based therapeutics with enhanced stability and permeability. While direct quantitative data on its biological activities are still emerging, the established protocols for its synthesis, purification, and incorporation into peptides provide a solid foundation for further investigation. The well-documented neurotoxicity of its isomer, BMAA, highlights the importance of thorough investigation into the neurological effects of N-Methyl-DL-alanine. Future research should focus on elucidating its specific interactions with biological targets, such as amino acid transporters and receptors, to fully realize its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methyl-DL-alanine, 98% | Fisher Scientific [fishersci.ca]

- 3. Human Metabolome Database: Showing metabocard for N-Methyl-DL-alanine (HMDB0255173) [hmdb.ca]

- 4. Flinders Academic Commons [fac.flinders.edu.au]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. hplc.eu [hplc.eu]

- 8. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-DL-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid derivative that has garnered significant interest in various scientific fields, including peptide chemistry, neuroscience, and drug discovery. Its structure, which features a methyl group on the nitrogen atom of the alanine (B10760859) backbone, confers unique physicochemical properties that distinguish it from its parent amino acid. This modification can enhance the metabolic stability, membrane permeability, and biological activity of peptides, making it a valuable tool for developing novel therapeutics.[1] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and analysis of N-Methyl-DL-alanine.

Core Chemical and Physical Properties

N-Methyl-DL-alanine typically presents as a white to off-white crystalline powder.[1] It is a stable compound with good solubility in water.[1] The introduction of the methyl group significantly influences its chemical characteristics compared to DL-alanine.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methylamino)propanoic acid | [2] |

| Synonyms | N-Me-DL-Ala-OH, 2-(Methylamino)propanoic acid | [1] |

| CAS Number | 600-21-5 | [1] |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 295 - 299 °C | [1] |

| Water Solubility | Approx. 50 g / 100 mL | [4] |

| pKa₁ (Acidic) | 2.16 - 2.22 | [4] |

| pKa₂ (Basic) | 10.19 - 10.43 | [4] |

Computed Properties

| Property | Value | Reference(s) |

| LogP | -2.6 | |

| Topological Polar Surface Area | 49.3 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-alanine. Below are summaries of expected and reported data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for N-Methyl-L-alanine are available in various spectral databases. The expected chemical shifts for the DL-racemic mixture are outlined below.

Predicted ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 (α-H) | ~3.0 - 3.5 | Quartet (q) |

| H-3 (β-CH₃) | ~1.3 - 1.5 | Doublet (d) |

| N-CH₃ | ~2.3 - 2.6 | Singlet (s) |

| N-H | Broad, variable | Singlet (s) |

| COOH | Broad, variable | Singlet (s) |

Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) | |---|---|---| | C-1 (C=O) | ~175 - 180 | | C-2 (α-C) | ~55 - 60 | | C-3 (β-C) | ~15 - 20 | | N-CH₃ | ~30 - 35 |

Mass Spectrometry (MS)

Mass spectrometry data for N-Methyl-DL-alanine is available from sources such as the MassBank of North America (MoNA). The following key peaks have been reported from Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) and Liquid Chromatography-Electrospray Ionization-Quadrupole-Quadrupole (LC-ESI-QQ) mass spectrometry.

Key Mass Spectrometry Peaks

| m/z | Relative Intensity (%) | Method |

| 130 | ~100 | GC-MS |

| 147 | ~18.52 | GC-MS |

| 131 | ~12.51 | GC-MS |

| 104.1 (Precursor) | 100 | LC-MS/MS |

| 58 | ~40.2 | LC-MS/MS |

Infrared (IR) Spectroscopy

An FTIR spectrum for N-Methyl-DL-alanine, typically obtained using the mull technique, shows characteristic absorption bands for its functional groups.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | O-H stretch | 2500 - 3300 (broad) |

| N-H (Secondary Amine) | N-H stretch | 3300 - 3500 |

| C-H (Alkyl) | C-H stretch | 2850 - 3000 |

| C=O (Carboxylic Acid) | C=O stretch | 1700 - 1725 |

| N-H (Secondary Amine) | N-H bend | 1550 - 1650 |

| C-N (Amine) | C-N stretch | 1020 - 1250 |

Synthesis of N-Methyl-DL-alanine

Several methods have been established for the synthesis of N-Methyl-DL-alanine, ranging from classical chemical reactions to modern biocatalytic approaches.

Chemical Synthesis via Alkylation

A common laboratory-scale synthesis involves the direct N-alkylation of DL-alanine. One method utilizes the reaction of a-bromopropionic acid with methylamine.[5] A more controlled, multi-step approach is often preferred to avoid over-methylation and ensure purity.

Experimental Protocol: Chemical Synthesis via Protection, Methylation, and Deprotection

This method involves three main stages: protection of the amino group, methylation of the protected amine, and subsequent deprotection to yield the final product.

-

N-Terminal Protection: The α-amino group of DL-alanine is first protected to prevent unwanted side reactions. A common method is the introduction of a 2-nitrobenzenesulfonyl (o-NBS-Cl) group. DL-alanine is reacted with o-NBS-Cl in the presence of a base like N,N-diisopropylethylamine (DIPEA). This protection renders the remaining amine proton acidic, facilitating the next step.

-

N-Methylation: The N-protected alanine is then methylated. This is achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Deprotection: The o-NBS protecting group is removed to yield N-Methyl-DL-alanine. This is typically accomplished by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

Biocatalytic Synthesis

A "green" and highly stereoselective alternative for producing the L-enantiomer is whole-cell biocatalysis. This method utilizes engineered microorganisms to synthesize the target molecule from simple starting materials.

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes the fermentative production of N-Methyl-L-alanine using an engineered strain of Corynebacterium glutamicum.

-

Strain Preparation: A pyruvate-overproducing strain of C. glutamicum is used as the host. The N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida is cloned into an expression vector and transformed into the C. glutamicum host.

-

Fermentation: The engineered strain is cultivated in a suitable fermentation medium containing glucose as a carbon source and methylamine. The cells are grown under controlled conditions (temperature, pH, aeration) to allow for the expression of the NMAADH enzyme.

-

Bioconversion: The NMAADH enzyme within the cells catalyzes the reductive amination of pyruvate (B1213749) with methylamine, using NADPH as a cofactor, to produce N-Methyl-L-alanine.

-

Purification: Following fermentation, the N-Methyl-L-alanine is recovered from the culture broth and purified using standard techniques such as ion-exchange chromatography. This method has been shown to produce high titers of the L-enantiomer without the di-N-methyl-L-alanine byproduct that can occur in chemical synthesis.

Caption: Biocatalytic synthesis of N-Methyl-L-alanine.

Experimental Analysis Protocols

Accurate analysis of N-Methyl-DL-alanine requires specific sample preparation and instrumentation.

Protocol: NMR Sample Preparation and Analysis

-

Solvent Selection: Dissolve approximately 5-10 mg of N-Methyl-DL-alanine in about 0.7 mL of a suitable deuterated solvent. Common choices for amino acids include deuterium (B1214612) oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Filtration: To ensure a homogenous solution free of particulates, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. The specific acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.

Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of N-Methyl-DL-alanine powder onto the ATR crystal surface.

-

Pressure Application: Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Protocol: GC-MS Analysis with Derivatization

Due to the low volatility of amino acids, derivatization is required for GC-MS analysis. Silylation is a common method.

-

Sample Preparation: Place a known quantity of N-Methyl-DL-alanine in a reaction vial and dry it completely under a stream of nitrogen or in a vacuum oven.

-

Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sample.

-

Reaction: Seal the vial and heat it (e.g., at 70-100°C for 30-60 minutes) to complete the derivatization reaction.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the derivatized analyte, which is then ionized and detected by the mass spectrometer.

Caption: Workflow for GC-MS analysis of N-Methyl-DL-alanine.

Biological Activity and Signaling

The biological role of N-Methyl-DL-alanine is an active area of research. It is primarily utilized as a building block for peptide analogues in drug design and to study amino acid transport mechanisms.[6] While direct, high-affinity interactions with specific receptors have not been extensively characterized, its structural similarity to key neuroactive molecules provides a basis for its use in neuroscience research.[7]

Notably, N-Methyl-DL-alanine is structurally related to N-methyl-D-aspartate (NMDA), a potent and specific agonist for the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[8] The neurotoxin β-N-methylamino-L-alanine (BMAA) is also structurally similar and has been shown to act as an agonist at NMDA and metabotropic glutamate receptors, leading to excitotoxicity.[9]

Given these structural relationships, it is hypothesized that N-Methyl-DL-alanine may have modulatory effects on glutamate receptors. The primary putative signaling pathway of interest is the NMDA receptor-mediated cascade.

Putative NMDA Receptor-Mediated Signaling Pathway

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine).[10] This binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg²⁺) block, opens the receptor's ion channel. This allows an influx of calcium ions (Ca²⁺), which act as a second messenger to trigger a variety of downstream signaling cascades involved in processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. While the direct effects of N-Methyl-DL-alanine on this pathway are still under investigation, it serves as a valuable research compound for probing such neurological systems.[10]

Caption: Putative NMDA receptor-mediated signaling pathway.

References

- 1. H-N-Me-DL-Ala-OH | 600-21-5 | Benchchem [benchchem.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-DL-alanine, 98% | Fisher Scientific [fishersci.ca]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 8. beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-N-Me-DL-Ala-OH, chemically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid that has garnered significant interest in various scientific disciplines, including medicinal chemistry, neurobiology, and metabolic research. Its unique structural feature, the N-methyl group, confers distinct physicochemical and biological properties compared to its parent amino acid, DL-alanine. This modification enhances metabolic stability and membrane permeability in peptides, making it a valuable building block in drug design. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, synthesis, and biological activities of N-Methyl-DL-alanine, supplemented with detailed experimental protocols and pathway diagrams to support advanced research and development.

Chemical Structure and Identification

N-Methyl-DL-alanine is a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The core structure consists of a propanoic acid backbone with a methylamino group at the α-carbon.

Systematic Name: 2-(Methylamino)propanoic acid[1]

Synonyms:

-

N-Me-DL-Ala-OH

-

DL-N-Methylalanine

-

H-DL-MeAla-OH

-

N-α-Methyl-DL-alanine

Chemical Identifiers:

-

CAS Number: 600-21-5[1]

-

Molecular Formula: C₄H₉NO₂[1]

-

Molecular Weight: 103.12 g/mol [1]

-

InChI Key: GDFAOVXKHJXLEI-UHFFFAOYSA-N[1]

Physicochemical Characteristics

N-Methyl-DL-alanine is typically a white to off-white crystalline powder with good stability and solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1. It is important to note the variability in reported melting points, which may be attributed to differences in purity or measurement techniques.

Table 1: Physicochemical Properties of N-Methyl-DL-alanine

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 209-211 °C or 295-299 °C | |

| Boiling Point (Predicted) | 190.1 ± 23.0 °C | |

| Density (Predicted) | 1.048 ± 0.06 g/cm³ | |

| pKa₁ (Carboxyl) | 2.22 | |

| Water Solubility | Approx. 50 g/100 mL | |

| LogP (Predicted) | -2.5 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-alanine. Due to its polar nature, derivatization is often required for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility.[3][4]

Table 2: Predicted Spectroscopic Data for N-Methyl-DL-alanine

| Spectroscopy Type | Feature | Predicted Value/Range |

| ¹H NMR | Chemical Shift (ppm) | H-2: ~3.0 - 3.5 (q); N-CH₃: ~2.5 (s); C-CH₃: ~1.4 (d); COOH: variable |

| ¹³C NMR | Chemical Shift (ppm) | C=O: ~175-180; C-2: ~55-60; N-CH₃: ~30-35; C-3: ~15-20 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H (stretch): 2500-3300 (broad); N-H (stretch): 3300-3500; C-H (stretch): 2850-3000; C=O (stretch): 1700-1725 |

Synthesis and Purification

N-Methyl-DL-alanine can be synthesized through various chemical and enzymatic methods. The choice of method depends on the desired stereochemistry, scale, and available resources.

Chemical Synthesis

A common method for the synthesis of N-Methyl-DL-alanine involves the nucleophilic substitution of α-bromopropionic acid with methylamine (B109427).[5] This method produces the racemic DL-form.

Caption: Chemical Synthesis of this compound.

Enzymatic Synthesis

For stereospecific synthesis of the L-enantiomer, an enzymatic approach utilizing N-methyl-L-amino acid dehydrogenase (NMAADH) from organisms like Pseudomonas putida is employed.[6][7] This method involves the reductive amination of pyruvate (B1213749) with methylamine.

Caption: Enzymatic Synthesis of H-N-Me-L-Ala-OH.

Purification

Purification of crude N-Methyl-DL-alanine is typically achieved through recrystallization. A common solvent system is a mixture of water and methanol (B129727).

Caption: Recrystallization Workflow for this compound.

Biological Characteristics and Activity

N-Methyl-DL-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[8] Its incorporation into peptides can enhance their proteolytic stability and membrane permeability, which is advantageous in drug development.[9]

Role in Neuroscience

N-Methyl-DL-alanine and its derivatives are of interest in neuroscience due to their structural similarity to endogenous neuromodulators. While direct, high-affinity binding to specific receptors has not been conclusively demonstrated for N-Methyl-DL-alanine itself, its structural analog, N-methyl-D-aspartic acid (NMDA), is a well-known agonist of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. It is hypothesized that N-methylated amino acids may modulate neuronal signaling pathways.

Putative Signaling Pathway Interaction:

Caption: Putative Modulation of NMDA Receptor Signaling.

Metabolic Effects

Inhibition of Fatty Acid Oxidation:

Caption: Inhibition of CPT1 by this compound.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of α-amino acids from α-halo acids.[5][10]

-

Reaction Setup: In a well-ventilated fume hood, add a significant molar excess of aqueous methylamine solution to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reactant: Slowly add α-bromopropionic acid dropwise to the cooled methylamine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

-

Purification: The crude product can be purified by recrystallization from a water/methanol solvent system as described in section 4.3.

Enzymatic Synthesis of H-N-Me-L-Ala-OH

This protocol is based on the whole-cell biocatalysis method using engineered Corynebacterium glutamicum expressing NMAADH.[6][7][11]

-

Strain Cultivation: Cultivate the engineered C. glutamicum strain in a suitable growth medium to the desired cell density.

-

Biotransformation: Transfer the cells to a production medium containing glucose (as a carbon source), pyruvate, and methylamine.

-

Reaction Conditions: Maintain the pH and temperature at optimal conditions for the NMAADH enzyme (e.g., pH 7.0-8.0, 30-37 °C).

-

Monitoring: Monitor the production of N-methyl-L-alanine over time using HPLC or GC-MS analysis of the culture supernatant.

-

Product Isolation: Once the reaction is complete, separate the cells from the culture broth by centrifugation. The supernatant containing the product can be further purified.

Chiral Separation by HPLC

The enantiomers of N-Methyl-DL-alanine can be separated by chiral HPLC, either directly on a chiral stationary phase (CSP) or after derivatization with a chiral reagent.[12][13]

-

Direct Separation on a CSP:

-

Column: A chiral column such as a crown ether-based or macrocyclic glycopeptide-based CSP.

-

Mobile Phase: A typical mobile phase would be an acidified aqueous solution or a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry.

-

-

Indirect Separation after Derivatization:

-

Derivatization: React the N-Methyl-DL-alanine with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.

-

Column: A standard reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid.

-

Detection: UV detection at a wavelength appropriate for the derivatizing agent.

-

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and biochemical research. Its unique properties, conferred by the N-methyl group, make it an attractive building block for modifying peptides to enhance their therapeutic potential. Further research into its specific interactions with biological targets, such as neurotransmitter receptors and metabolic enzymes, will likely uncover new avenues for its application. The detailed methodologies and data presented in this guide are intended to facilitate and inspire future investigations into this intriguing compound.

References

- 1. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 3. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 2.2. Derivatization Procedures A and B for Amino Acids and Generation of GC-MS Spectra [bio-protocol.org]

- 6. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnitine Palmitoyltransferase 1A Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-DL-alanine (CAS 600-21-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community. Its unique structural modification, the presence of a methyl group on the nitrogen atom of the alanine (B10760859) backbone, imparts distinct physicochemical properties that make it a valuable tool in various research and development applications. This technical guide provides an in-depth overview of N-Methyl-DL-alanine, encompassing its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, comprehensive analytical methodologies, and a summary of its current applications in the fields of peptide synthesis, metabolic research, and neuroscience.

Physicochemical Properties

N-Methyl-DL-alanine is a white crystalline powder with good stability and solubility in aqueous solutions.[1] The presence of the methyl group on the alpha-amino group introduces steric hindrance, which can influence its reactivity and biological interactions.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-DL-alanine

| Property | Value | References |

| CAS Number | 600-21-5 | [2][3][4] |

| Molecular Formula | C₄H₉NO₂ | [2][3][5] |

| Molecular Weight | 103.12 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | [3][4][6] |

| Melting Point | 295 - 299 °C | [3] |

| Purity | ≥98% (NMR, TLC) | [2][3][4] |

| Solubility | Good solubility in water (approx. 50g/100mL); slightly soluble in methanol (B129727) and ethanol; insoluble in ether. | [6][7] |

| SMILES String | CNC(C)C(O)=O | [2] |

| InChI Key | GDFAOVXKHJXLEI-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at 0 - 8 °C, hygroscopic. | [3][4][8] |

Synthesis and Purification

Synthesis of N-Methyl-DL-alanine

A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of α-bromopropionic acid with methylamine (B109427).[9] This nucleophilic substitution reaction replaces the bromine atom with a methylamino group.

Experimental Protocol: Synthesis from α-Bromopropionic Acid and Methylamine

This protocol is a general guideline and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a suitable reaction vessel, dissolve α-bromopropionic acid in a solution of aqueous methylamine. The reaction is typically carried out at room temperature.

-

Reaction Progression: Allow the mixture to stand for several days to ensure the completion of the reaction.[9]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

-

Isolation: The crude N-Methyl-DL-alanine can be precipitated from the concentrated solution by the addition of a less polar solvent, such as methanol or ethanol.[9]

-

Filtration: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

Purification by Recrystallization

Recrystallization is a standard method for the purification of crude N-Methyl-DL-alanine.[7] The choice of solvent is critical, with a water/methanol mixture being a common and effective system.[7]

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.[5][7]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes before hot filtration.[7]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[7]

-

Precipitation: Slowly add methanol (approximately 5 times the volume of water used) to the hot filtrate until the solution becomes slightly turbid.[7] If a precipitate forms, add a few drops of hot water to redissolve it.[5]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight to facilitate maximum crystal formation.[7]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 water/methanol solution, and dry under vacuum to a constant weight.[5][7]

Analytical Methodologies

Accurate characterization and quantification of N-Methyl-DL-alanine are crucial for its application in research and development. Several analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-DL-alanine.

Sample Preparation for NMR

-

Dissolution: Dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).[3] For ¹³C NMR, a more concentrated solution is preferred.[3]

-

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[3]

-

Volume Adjustment: Ensure the sample height in the NMR tube is at least 4.5 cm for proper shimming.[3]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for N-Methyl-DL-alanine [3]

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (α-H) | ~3.0 - 3.5 | Quartet (q) | ~7.0 |

| H-3 (β-CH₃) | ~1.3 - 1.5 | Doublet (d) | ~7.0 |

| N-CH₃ | ~2.3 - 2.6 | Singlet (s) | - |

| ¹³C NMR | Chemical Shift (ppm) | ||

| C-1 (C=O) | ~175 - 180 | ||

| C-2 (α-C) | ~55 - 60 | ||

| C-3 (β-C) | ~15 - 20 | ||

| N-CH₃ | ~30 - 35 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature, N-Methyl-DL-alanine requires derivatization to increase its volatility for GC-MS analysis.[3][4] Silylation is a common derivatization method.[4]

Experimental Protocol: GC-MS Analysis with Silylation

-

Sample Preparation: Place a known amount of the N-Methyl-DL-alanine sample in a reaction vial and dry it completely.[3]

-

Derivatization: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample. Seal the vial and heat (e.g., at 70-100°C) for a specified time to complete the reaction.[3][4]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the components before they are ionized and detected by the mass spectrometer.[3]

Table 3: Key Peaks from the GC-MS Spectrum of a Derivative of N-Methyl-L-alanine [3]

| m/z | Relative Intensity (%) |

| 73 | 100.00 |

| 130 | 93.89 |

| 131 | 13.71 |

| 147 | 11.81 |

| 74 | 9.51 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in N-Methyl-DL-alanine.

Sample Preparation for FTIR (ATR Method)

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

-

Sample Application: Place a small amount of N-Methyl-DL-alanine powder directly onto the ATR crystal.[3]

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the FTIR spectrum.[3]

Table 4: Expected Characteristic IR Absorption Bands for N-Methyl-DL-alanine [3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-N | Stretching | 1020 - 1250 |

Biological Roles and Applications

N-Methyl-DL-alanine serves as a versatile building block and research tool in several scientific domains.

Peptide Synthesis

The incorporation of N-methylated amino acids, such as N-Methyl-DL-alanine, into peptides can enhance their pharmacokinetic properties, including improved metabolic stability and membrane permeability.[1][3] However, the steric hindrance from the N-methyl group can make peptide bond formation challenging, often requiring the use of potent coupling reagents like HATU.[2]

Caption: A generalized workflow for the incorporation of N-Methyl-DL-alanine into a peptide chain using solid-phase peptide synthesis (SPPS).

Metabolic and Neuroscience Research

N-Methyl-DL-alanine is utilized in metabolic studies to investigate amino acid transport mechanisms and metabolic pathways.[3][10] It is also employed in neuropharmacological research to explore its effects on neurotransmitter systems, given its structural similarity to other amino acids.[3][8][10] While research has explored the role of D-alanine as a co-agonist at the NMDA receptor, the specific and direct interactions of N-Methyl-DL-alanine with neurotransmitter receptors require further investigation.[1][11]

Potential as a Migraine Biomarker

Some studies have suggested that N-Methyl-DL-alanine could be a potential biomarker for migraines.[6][12] However, the underlying mechanisms and its specificity and sensitivity as a diagnostic tool are still under investigation and require further clinical validation.[13]

Safety and Handling

N-Methyl-DL-alanine should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses and gloves. The material should be handled in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

Conclusion

N-Methyl-DL-alanine (CAS 600-21-5) is a valuable and versatile non-proteinogenic amino acid with a growing number of applications in scientific research and drug development. Its unique properties, stemming from the N-methylation of the alanine structure, make it a key component in the synthesis of modified peptides with enhanced therapeutic potential. The detailed protocols and analytical data presented in this guide are intended to support researchers and scientists in the effective utilization of N-Methyl-DL-alanine in their work. Further research into its biological activities, particularly in the context of neuroscience and its potential as a biomarker, is warranted to fully elucidate its therapeutic and diagnostic potential.

References

- 1. GtR [gtr.ukri.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. usbio.net [usbio.net]

- 9. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. chemimpex.com [chemimpex.com]

- 11. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Biomarkers of Migraine: An Integrated Evaluation of Preclinical and Clinical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-Proteinogenic Amino Acid N-Methyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid, a derivative of DL-alanine where a methyl group is substituted on the α-amino group. This modification confers unique physicochemical properties, influencing its biological activity and making it a molecule of interest in peptide chemistry, drug design, and neuroscience.[1] The N-methylation can enhance pharmacokinetic properties of peptides, such as improved metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the core molecular properties, experimental protocols, and putative biological pathways associated with N-Methyl-DL-alanine.

Core Molecular Properties and Physicochemical Data

The fundamental characteristics of N-Methyl-DL-alanine are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Monoisotopic Mass | 103.063328530 Da | [3] |

| IUPAC Name | 2-(methylamino)propanoic acid | [3] |

| CAS Number | 600-21-5 | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 295 - 299 °C | [5] |

| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [4] |

| Solubility in Water | Approx. 50g / 100mL | [4] |

| pKa | pK1: 2.22 | [4] |

Synthesis and Purification Protocols

Chemical Synthesis: N-methylation of DL-alanine

A common laboratory-scale synthesis involves the direct methylation of DL-alanine. A representative protocol is adapted from procedures for analogous N-methylated amino acids.

Protocol:

-

Protection of the Amino Group: DL-alanine is first protected to prevent over-methylation. A common method is the introduction of a tert-butoxycarbonyl (Boc) group.

-

DL-alanine is dissolved in a mixture of 1,4-dioxane (B91453) and water at 0°C.

-

The pH is adjusted to 9-10 with an aqueous NaOH solution.

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added, and the mixture is stirred overnight at room temperature.

-

The reaction mixture is then worked up by washing with ethyl acetate, acidifying with HCl, and extracting the product with ethyl acetate.

-

-

Methylation: The protected DL-alanine is then methylated.

-

The Boc-protected alanine (B10760859) is dissolved in tetrahydrofuran (B95107) (THF) under an inert atmosphere and cooled on an ice bath.

-

Methyl iodide is added, followed by the slow addition of sodium hydride.

-

The reaction is stirred for 24 hours at room temperature.

-

The reaction is quenched with water and washed with diethyl ether. The aqueous layer is acidified and extracted with chloroform.

-

-

Deprotection: The Boc group is removed to yield N-Methyl-DL-alanine.

-

The N-(tert-butoxycarbonyl)-N-methyl-DL-alanine is dissolved in dichloromethane (B109758) (DCM).

-

Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred for 24 hours at room temperature.

-

The solvent is removed under vacuum to yield the final product.

-

Biocatalytic Synthesis

An environmentally friendly and highly stereoselective method for producing the L-enantiomer involves whole-cell biocatalysis.

Protocol Overview:

-

Strain Development: A production strain, such as Corynebacterium glutamicum, is engineered to overproduce a precursor like pyruvate (B1213749).

-

Heterologous Gene Expression: The gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from an organism like Pseudomonas putida is expressed in the production strain.[6]

-

Fermentation: The engineered biocatalyst is cultivated in a fermentation medium containing a carbon source (e.g., glucose) and methylamine (B109427).

-

Conversion: The NMAADH enzyme catalyzes the reductive methylamination of pyruvate using methylamine and NADPH to form N-Methyl-L-alanine.[6]

-

Downstream Processing: The product is isolated from the fermentation broth and purified.

Caption: Biocatalytic conversion of pyruvate to N-Methyl-L-alanine.

Purification by Recrystallization

Crude N-Methyl-DL-alanine can be purified by recrystallization to remove impurities.

Protocol:

-

Dissolution: Dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water with stirring.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

-

Precipitation: Slowly add a larger volume of methanol (B129727) (approximately 5 times the volume of water used) to the hot filtrate to induce precipitation.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) overnight to maximize crystal formation.[2]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.

Analytical and Experimental Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification and quantification of N-Methyl-DL-alanine.

Protocol for GC-MS with Derivatization:

-

Sample Preparation: A known quantity of N-Methyl-DL-alanine is placed in a reaction vial and dried completely.

-

Derivatization: Due to the polar nature of the amino acid, derivatization is necessary to increase volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Reaction: The vial is sealed and heated (e.g., at 70-100°C) for a specified time to complete the derivatization.

-

GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of N-Methyl-DL-alanine.

Protocol for Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a deuterated solvent (e.g., D₂O). For ¹³C NMR, a more concentrated solution is preferable.

-

Dissolution: Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Analysis: Acquire the NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Protocol for FTIR-ATR:

-

Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of N-Methyl-DL-alanine powder directly onto the ATR crystal.

-

Applying Pressure: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

Biological Activity and Signaling Pathways

N-Methyl-DL-alanine is explored for its potential as a neurotransmitter modulator, with research suggesting its involvement in neurological processes.[7] While direct signaling pathways are still under investigation, the neurotoxic effects of the structurally related compound β-N-methylamino-L-alanine (BMAA) are mediated in part through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[1] This makes the NMDA receptor signaling cascade a primary putative target for N-Methyl-DL-alanine.

Putative NMDA Receptor-Mediated Signaling Pathway

Activation of the NMDA receptor, a glutamate-gated ion channel, leads to an influx of Ca²⁺ into the neuron, which acts as a second messenger to activate a cascade of downstream signaling molecules.

Caption: Putative NMDA receptor-mediated signaling pathway.

Experimental Protocol: Calcium Flux Assay

A calcium flux assay can be used to measure the activation of receptors like the NMDA receptor that lead to an increase in intracellular calcium concentration.

Protocol Overview:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with NMDA receptor subunits) in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add N-Methyl-DL-alanine at various concentrations to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence microplate reader or a high-content imaging system. An increase in fluorescence indicates an influx of calcium and receptor activation.

Applications in Research and Drug Development

-

Peptide Modification: Incorporation of N-Methyl-DL-alanine into peptides can increase their resistance to enzymatic degradation and improve their cell permeability, which is beneficial for drug design.[5]

-

Neuroscience Research: It is used in neuropharmacological studies to investigate its effects on neurotransmitter systems and explore potential treatments for neurological disorders.[7]

-

Metabolic Studies: As a modified amino acid, it serves as a tool to probe metabolic pathways and understand energy metabolism.[7]

Conclusion

N-Methyl-DL-alanine is a versatile non-proteinogenic amino acid with significant potential in various scientific disciplines. Its unique structural modification provides advantages in the development of novel peptide-based therapeutics. Further research into its direct interactions with neuronal receptors and downstream signaling pathways will be crucial to fully elucidate its biological functions and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Interaction of some plant heterocyclic beta-substituted alanines with rat brain N-methyl-D-aspartate (NMDA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-N-methylamino-L-alanine (L-BMAA) decreases brain glutamate receptor number and induces behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The physiological effect of ingested β-N-methylamino-L-alanine on a glutamatergic synapse in an in vivo preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-DL-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of biochemistry and pharmaceutical development. The strategic addition of a methyl group to the nitrogen atom of DL-alanine confers unique physicochemical properties, influencing its biological activity and metabolic stability. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N-Methyl-DL-alanine. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for the scientific community.

Discovery and History

The history of N-Methyl-DL-alanine is intrinsically linked to the broader exploration of amino acids. The parent amino acid, DL-alanine, was first synthesized in 1850 by Adolph Strecker. However, the specific discovery of its N-methylated form is less clearly documented in a single seminal publication. Its emergence in scientific literature is more of a gradual progression, driven by the growing interest in modified amino acids for various applications.

Key historical milestones include:

-

Mid-20th Century: The development of synthetic organic chemistry techniques enabled the systematic modification of amino acids. Early methods for N-methylation of amino acids were being explored, laying the groundwork for the synthesis of compounds like N-Methyl-DL-alanine.

-

Late 20th Century: With the rise of peptide chemistry and drug discovery, N-methylated amino acids became valuable tools for creating peptide analogs with enhanced properties. N-methylation was recognized as a strategy to increase proteolytic stability and improve pharmacokinetic profiles.[1]

-

2011 and onward: Discussions and refinements of synthetic methods, such as the reaction of α-bromopropionic acid with methylamine (B109427), became more accessible in scientific forums, indicating its established role as a research chemical.[2]

N-Methyl-DL-alanine is now widely used in biochemical research, particularly in studies of amino acid transport mechanisms and as a building block for peptide and protein analogues in drug design and development.[3]

Physicochemical Properties

The introduction of a methyl group to the amino group of DL-alanine significantly alters its physical and chemical characteristics compared to its parent molecule.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [4] |

| Molecular Weight | 103.12 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 209-211 °C | [4] |

| Boiling Point | 190.1±23.0 °C (Predicted) | [4] |

| Solubility in Water | ~50 g/100 mL | [4] |

| pKa1 | 2.22 (+1) (25°C) | [4] |

| pKa2 | 10.19 (0) (25°C) | [4] |

Synthesis of N-Methyl-DL-alanine

Several synthetic routes for N-Methyl-DL-alanine have been established. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a common method for the synthesis of N-Methyl-DL-alanine starting from α-bromopropionic acid and methylamine.[2]

Materials:

-

α-Bromopropionic acid

-

Aqueous methylamine solution (e.g., 40%)

-

Ether

-

Hydrochloric acid (for pH adjustment, if necessary)

-

Sodium hydroxide (B78521) (for pH adjustment, if necessary)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromopropionic acid in an excess of cold (0-4 °C) aqueous methylamine solution. The large excess of methylamine is used to favor the formation of the monosubstituted product and minimize the formation of di- and tri-alkylated byproducts.

-

Reaction: Stir the mixture at room temperature for several days (e.g., 4 days) to allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methylamine and water.

-

The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot water.

-

Add methanol to the aqueous solution until the solution becomes cloudy.

-

Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration and wash them with cold methanol and then with ether to remove any remaining impurities.

-

Dry the purified N-Methyl-DL-alanine crystals under vacuum.

-

Expected Yield: 65-70% of the theoretical amount.

Alternative Synthetic Routes

-

Direct Methylation of Alanine: This method involves the use of a methylating agent, such as methyl iodide, in the presence of a base to directly methylate the amino group of DL-alanine.[5]

-

Reductive Amination: This approach involves the reaction of a pyruvate (B1213749) derivative with methylamine in the presence of a reducing agent.[5]

Biological Activity and Applications

N-Methyl-DL-alanine is a versatile molecule with applications in various areas of research and development.

Amino Acid Transport Studies

N-Methyl-DL-alanine can be used to investigate the mechanisms of amino acid transport across biological membranes. Its structural similarity to natural amino acids allows it to interact with amino acid transporters, making it a useful tool for studying transporter specificity and kinetics.

Peptide and Protein Analogues

The incorporation of N-Methyl-DL-alanine into peptides can significantly enhance their pharmacological properties. N-methylation can:

-

Increase Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[1]

-

Improve Bioavailability: The increased lipophilicity of N-methylated peptides can lead to improved absorption and distribution.[5]

While direct quantitative data for N-Methyl-DL-alanine is limited, studies on peptide analogues containing N-methylated amino acids provide valuable insights. For example, an angiotensin II analog containing N-Methyl-L-alanine demonstrated different activities in in vitro and in vivo settings.[6]

| Parameter | In Vitro (Isolated Rat Uterus) | In Vivo (Rat Pressor Assay) | Reference |

| Biological Activity | Antagonist Activity | Agonist (Pressor) Activity | [6] |

| Quantitative Metric | pA2 Value: 8.2 | 0.9% of Angiotensin II | [6] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Neuroscience Research

N-Methyl-DL-alanine and its derivatives are utilized in neuropharmacological studies to investigate their effects on neurotransmitter systems.[7] Their potential to modulate neuronal function makes them interesting candidates for the development of therapeutics for neurological disorders.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize N-Methyl-DL-alanine.

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a sufficient amount of N-Methyl-DL-alanine in a deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6). For 1H NMR, a concentration of 5-10 mg/mL is typically sufficient. For 13C NMR, a more concentrated solution is preferred. Filter the solution to remove any particulate matter.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer.

-

Data Analysis: The chemical shifts and coupling constants of the observed signals will be characteristic of the N-Methyl-DL-alanine structure.

Mass Spectrometry (MS):

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the amino acid. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the analyte, which is then ionized and detected by the mass spectrometer, providing information about its mass-to-charge ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Data Acquisition: Record the IR spectrum over the appropriate wavelength range (typically 4000-400 cm-1).

-

Data Analysis: The positions and intensities of the absorption bands will correspond to the vibrational modes of the functional groups present in N-Methyl-DL-alanine (e.g., C=O, N-H, C-H).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways directly modulated by N-Methyl-DL-alanine are not yet fully elucidated. However, as an amino acid derivative, it is expected to interact with pathways involved in amino acid transport, metabolism, and potentially neurotransmission.

The following diagram illustrates a hypothetical workflow for studying the effects of N-Methyl-DL-alanine on a generic cell signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-methylalanine [chembk.com]

- 5. H-N-Me-DL-Ala-OH | 600-21-5 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

The Unseen Architects: A Technical Guide to the Biological Significance of N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids, a subtle yet powerful post-translational or synthetic modification, profoundly impacts the biological activity and therapeutic potential of peptides and proteins. This in-depth technical guide explores the multifaceted biological significance of N-methylated amino acids, delving into their influence on protein structure, function, and interaction with cellular signaling pathways. We provide a comprehensive overview of the structural and functional consequences of N-methylation, supported by quantitative data on enhanced proteolytic stability, modulated receptor binding affinities, and improved membrane permeability. Detailed experimental protocols for the synthesis, purification, and characterization of N-methylated peptides are presented to facilitate their application in research and drug development. Furthermore, this guide illustrates the critical role of N-methylated amino acids in modulating key signaling cascades, visualized through detailed pathway diagrams. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of N-methylated amino acids for the design of novel therapeutics and chemical probes.

Introduction: The Subtle Power of a Methyl Group

N-methylated amino acids are derivatives of standard amino acids where a methyl group is attached to the backbone amide nitrogen. This seemingly minor alteration imparts significant changes to the physicochemical properties of peptides and proteins, influencing their conformation, stability, and biological interactions.[1][2][3] Nature has long utilized this modification, with N-methylated amino acids being integral components of many natural products, including the immunosuppressant cyclosporine A.[4] In the realm of drug discovery, the strategic incorporation of N-methylated residues has emerged as a powerful tool to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[5] This guide will provide a thorough examination of the biological roles of N-methylated amino acids, from their fundamental impact on molecular structure to their therapeutic applications.

Impact on Protein Structure and Function

The introduction of a methyl group onto the peptide backbone has profound consequences for the structure and, consequently, the function of peptides and proteins.

Conformational Rigidity and Pre-organization

N-methylation restricts the rotation around the Cα-N bond, leading to increased conformational rigidity. This steric hindrance favors a trans peptide bond conformation and can pre-organize the peptide into a bioactive conformation, which can lead to enhanced receptor binding affinity.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases. The methyl group sterically hinders the approach of proteases, thereby prolonging the in vivo half-life of peptide drugs.

Table 1: Enhancement of Proteolytic Stability by N-Methylation

| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Increase in Stability | Reference |

| Native GSH | - | In vivo (plasma) | - | - | [6] |

| N-methylated cysteine GSH analog | N-methylation of Cys | In vivo (plasma) | 16.8-fold increase vs native | 16.8 | [6] |

| Cyclic hexapeptide 1 | - | Human plasma | > 360 min | - | [7] |

| N-methylated cyclic hexapeptide 3 | Trimethylated | Human plasma | > 360 min | No significant change | [7] |

| Somatostatin (B550006) | - | Plasma | < 3 min | - | [4] |

| Sandostatin (Octreotide) | D-Trp, Thz | Plasma | ~90 min | >30 | [4] |

| Unmodified Peptide | - | Human Serum | Varies | - | [8] |

| N-Methylated Peptides | N-methylation | Human Serum | Generally Increased | Varies | [9][10] |

Improved Membrane Permeability and Oral Bioavailability

N-methylation increases the lipophilicity of peptides and can mask backbone amide protons that would otherwise form hydrogen bonds with water, a process that hinders passive diffusion across cell membranes. This can lead to significantly improved membrane permeability and oral bioavailability.

Table 2: Effect of N-Methylation on Caco-2 Permeability

| Peptide/Analog | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| Cyclic hexa-Ala peptide | - | Low | [11] |

| N-methylated hexa-Ala derivatives | 1-5 N-Me groups | High for 10 out of 54 analogs | [11] |

| Cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) analog | Triple-N-methylation on D-Trp⁸, Lys⁹, and Phe¹¹ | 4 | [11] |

| AcFNH₂ | - | - | [12] |

| AcFFNH₂ | - | - | [12] |

| AcFFFNH₂ | - | - | [12] |

| AcFF(Me)FNH₂ | Single N-methylation | - | [12] |

| AcF(Me)F(Me)FNH₂ | Double N-methylation | - | [12] |

| Ac(Me)F(Me)F(Me) | Triple N-methylation | - | [12] |

| Cyclic hexapeptide 1 | - | 1.8 | [7] |

| N-methylated cyclic hexapeptide 3 | Trimethylated | 1.1 | [7] |

Modulation of Receptor Interactions

The conformational constraints imposed by N-methylation can significantly alter the binding affinity and selectivity of peptides for their target receptors.

Agonists and Antagonists

N-methylation can convert a receptor agonist into an antagonist, or vice versa, by altering the peptide's conformation to one that is either incompatible or favorable for receptor activation.

Enhanced Receptor Selectivity

By locking a peptide into a specific conformation, N-methylation can enhance its selectivity for a particular receptor subtype. This is crucial for developing drugs with fewer off-target effects.

Table 3: Receptor Binding Affinity of N-Methylated Peptides

| Peptide/Analog | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference |

| STD-101-D1 | ADRB1 | 229.7 | [13] | |

| STD-101-D1 | ADRB3 | 484.7 | [13] | |

| STD-101-D1 | ADR- Alpha 1A | 17 | [13] | |

| STD-101-D1 | 5-HT 1A | 11 | [13] | |

| STD-101-D1 | D3 | 47 | [13] | |

| Terpenes | Leishmania | Varies | [14] | |

| Neuropeptide FF receptor 2 Inhibitor | NPFF2 | 1.3 | [15] | |

| EGFRWT Inhibitors (7a, 7b, 7m) | EGFRWT | <10,000 | [16] | |

| Mutant EGFRT790M Inhibitors (7a, 7b, 7m) | Mutant EGFRT790M | <50,000 | [16] |

Note: Ki and IC50 are measures of binding affinity and inhibitory concentration, respectively. A lower value indicates a stronger interaction.[17][18]

Role in Signaling Pathways

N-methylated amino acids play a critical role in modulating cellular signaling by influencing the interaction of peptides and proteins with their receptors.

N-Methyl-D-Aspartate (NMDA) Receptor Signaling

N-methyl-D-aspartate (NMDA) itself is a potent and specific agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[19] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺, triggering a cascade of downstream signaling events.

Somatostatin Receptor Signaling

N-methylated analogs of somatostatin have been developed to improve its therapeutic potential. Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that inhibits adenylyl cyclase and modulates other downstream effectors.[1][2][3][20][21]

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the synthesis of N-methylated peptides on a solid support using Fmoc chemistry.[22]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-protected N-methyl amino acids

-

Coupling reagents: HATU or HBTU

-

Base: Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-